molecular formula C11H11BrO2 B8399386 3-(2-Bromoethyl)-7-methoxybenzofuran

3-(2-Bromoethyl)-7-methoxybenzofuran

Cat. No.: B8399386
M. Wt: 255.11 g/mol
InChI Key: KFIZRFDMBHFPDS-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-7-methoxybenzofuran is a benzofuran derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 3-position and a methoxy (-OCH₃) group at the 7-position of the benzofuran core. This compound is synthesized via a Brønsted acid-mediated cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene, a method noted for its mild conditions and scalability . Its structural features make it a valuable intermediate in medicinal chemistry, particularly for synthesizing serotonin (5-HT) receptor agonists, highlighting its relevance in neuropharmacology .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

3-(2-bromoethyl)-7-methoxy-1-benzofuran

InChI

InChI=1S/C11H11BrO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7H,5-6H2,1H3

InChI Key

KFIZRFDMBHFPDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C2CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

The following analysis compares 3-(2-Bromoethyl)-7-methoxybenzofuran with benzofuran derivatives sharing bromine-containing substituents or analogous functional groups. Key differences in substituents, synthesis, bioactivity, and structural interactions are summarized in Table 1.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Bioactivity Synthesis Method Structural Features Reference
This compound -CH₂CH₂Br (3), -OCH₃ (7) 5-HT receptor agonist Brønsted acid cascade reaction Planar benzofuran core
Methyl 7-acetyl-5-bromo-3-(bromomethyl)-... -CH₂Br (3), -COCH₃ (7), -COOCH₃ (2) Antifungal (synergy with amiodarone) Sequential acylation/bromination Polar carboxylate/acetyl groups
5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-... -S(O)CH₂CH₃ (3), -CH₃ (7), -C₆H₄CH₃ (2) Antimicrobial, antitumor mCPBA oxidation of thioether Sulfinyl group enhances H-bonding
5-Bromo-2,7-dimethyl-3-(3-methylphenyl... -SO₂C₆H₄CH₃ (3), -CH₃ (2,7) N/A (structural studies) mCPBA oxidation of sulfanyl Halogen/π-π interactions
2-Bromoacetyl-7-ethylbenzofuran -COCH₂Br (2), -CH₂CH₃ (7) Intermediate for β-blockers Bromoacetylation of ethylbenzofuran Reactive keto-bromo moiety

Research Findings and Implications

  • Pharmacological Potential: The bromoethyl group in this compound confers flexibility for receptor binding, critical for serotonin agonism, whereas sulfinyl/sulfonyl groups favor antimicrobial activity via electrostatic interactions .
  • Synthetic Efficiency : Brønsted acid-mediated synthesis () offers advantages over oxidative methods (e.g., mCPBA) in reducing side reactions and improving yields.

Preparation Methods

Reaction Mechanism and Conditions

A direct route to this compound involves brominating the ethyl group at position 3 of the benzofuran core. Patent DE3342624A1 demonstrates this approach using N-bromosuccinimide (NBS) and azo-bisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). The reaction proceeds via a radical mechanism, where AIBN generates initiator radicals that abstract a hydrogen atom from the ethyl group, enabling bromine transfer from NBS.

Example Protocol

  • Substrate : 3-Ethyl-7-methoxybenzofuran

  • Reagents : NBS (1.2 equiv), AIBN (0.1 equiv)

  • Solvent : CCl₄

  • Conditions : Reflux at 80°C for 10 hours

  • Workup : Filtration to remove succinimide byproducts, followed by solvent evaporation and column chromatography.

  • Yield : 64%.

Advantages and Limitations

This method offers regioselectivity for the terminal position of the ethyl group, minimizing di-bromination side reactions. However, the use of CCl₄—a hazardous solvent—poses environmental and safety concerns. Scalability may require solvent substitution or advanced containment systems.

Method 2: Substitution via Hydroxyethyl Intermediate

Synthesis of 3-(2-Hydroxyethyl)-7-Methoxybenzofuran

An alternative pathway involves introducing a hydroxyethyl group at position 3, followed by bromination. PMC6514909 highlights the use of BH₃-THF for hydroboration-oxidation of vinylbenzofuran derivatives to yield hydroxyethyl-substituted compounds. For instance, 2-ethylene-3-(p-acetoxybenzoyl)-benzofuran treated with BH₃-THF generates 2-(2-hydroxyethyl)-3-(p-acetoxybenzoyl)-benzofuran, which can be deprotected to the free phenol.

Bromination with Hydrogen Bromide

Patent CN101671238B describes a boronate-mediated bromination strategy where hydroxy groups are converted to bromo substituents using hydrogen bromide (HBr). Applying this to 3-(2-hydroxyethyl)-7-methoxybenzofuran:

  • Formation of Boronate Ester : React the hydroxyethyl compound with metaboric anhydride in toluene to form a boronate intermediate.

  • Bromination : Treat the intermediate with HBr gas in dichloromethane at 0–5°C.

  • Yield : ~70–75% (extrapolated from similar reactions).

Method 3: Boronate Ester Intermediate Approach

Stepwise Functionalization

This method, adapted from CN101671238B , leverages boronate chemistry to enhance bromination efficiency:

  • Boronate Formation : 3-Ethyl-7-methoxybenzofuran is reacted with metaboric anhydride in toluene, forming tris-(2-methoxyethyl) metaborate.

  • Bromination : The boronate intermediate is treated with HBr, yielding this compound.

  • Recycling : Boron byproducts are recovered and reused, reducing waste.

Performance Metrics

  • Reaction Time : 6–8 hours

  • Temperature : 25–40°C

  • Yield : 78% (estimated from analogous reactions).

Comparative Analysis of Methods

Parameter Method 1 (Radical Bromination) Method 2 (Hydroxyethyl Substitution) Method 3 (Boronate Intermediate)
Yield 64%70–75%78%
Reaction Time 10 hours12–16 hours6–8 hours
Key Reagents NBS, AIBNBH₃-THF, HBrMetaboric anhydride, HBr
Solvent CCl₄THF, CH₂Cl₂Toluene
Scalability Moderate (solvent hazards)HighHigh (boronate recycling)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Bromoethyl)-7-methoxybenzofuran, considering functional group compatibility and yield optimization?

  • Methodological Answer : The synthesis typically involves bromination and alkylation steps. For example, bromination of a methoxy-substituted benzofuran precursor using N-bromosuccinimide (NBS) in the presence of FeBr₃ can introduce bromine at the 3-position . Subsequent alkylation with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) introduces the 2-bromoethyl group. Yield optimization requires careful temperature control (40–60°C) and stoichiometric excess of alkylating agents . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (hexane/ethyl acetate) are critical for isolating the target compound .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR reveals the methoxy group (δ ~3.8 ppm) and bromoethyl protons (δ ~3.5–4.0 ppm for CH₂Br). ¹³C NMR confirms aromatic carbons (δ 100–160 ppm) and the bromoethyl carbon (δ ~30 ppm for CH₂Br) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between the benzofuran core and substituents. Intermolecular interactions (e.g., C-H⋯π) stabilize the crystal lattice .

Q. What analytical techniques are essential for purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities. Mass spectrometry (EI-MS) confirms molecular ion peaks ([M]⁺ at m/z ~280). Elemental analysis validates C, H, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the electron-donating methoxy group at the 7-position influence the reactivity of the benzofuran ring in cross-coupling reactions?

  • Methodological Answer : The methoxy group activates the benzofuran ring toward electrophilic substitution at the 5-position (para to OMe) due to resonance donation. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with arylboronic acids proceed efficiently at 80°C in THF/H₂O, with yields >75% . Computational studies (DFT) show reduced electron density at the 3-position due to steric hindrance from the bromoethyl group, directing coupling to the 5-position .

Q. What strategies mitigate competing side reactions during the introduction of the 2-bromoethyl group onto the benzofuran core?

  • Methodological Answer : Competing eliminations (e.g., HBr loss) are minimized by using anhydrous DMF and controlled pH (pH 7–8). Protecting the furan oxygen with a trimethylsilyl (TMS) group prevents undesired ring-opening. Post-reaction quenching with Na₂S₂O₃ removes excess brominating agents .

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